molecular formula C31H30N2O2 B15018325 2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol

2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol

Cat. No.: B15018325
M. Wt: 462.6 g/mol
InChI Key: QOSKUVOOJCLAKU-UHFFFAOYSA-N
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Description

2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol typically involves a multi-step process. The initial step often includes the formation of the imine groups through a condensation reaction between 2-ethylbenzaldehyde and aniline derivatives. This is followed by a series of reactions to introduce the hydroxybenzyl group and further functionalize the aromatic rings. The reaction conditions generally require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol involves its interaction with specific molecular targets and pathways. The imine groups can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. Additionally, the aromatic rings may participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Methylphenyl)imino]methyl}-4-(3-{[(2-methylphenyl)imino]methyl}-4-hydroxybenzyl)phenol
  • 2-{[(2-Propylphenyl)imino]methyl}-4-(3-{[(2-propylphenyl)imino]methyl}-4-hydroxybenzyl)phenol

Uniqueness

2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C31H30N2O2

Molecular Weight

462.6 g/mol

IUPAC Name

2-[(2-ethylphenyl)iminomethyl]-4-[[3-[(2-ethylphenyl)iminomethyl]-4-hydroxyphenyl]methyl]phenol

InChI

InChI=1S/C31H30N2O2/c1-3-24-9-5-7-11-28(24)32-20-26-18-22(13-15-30(26)34)17-23-14-16-31(35)27(19-23)21-33-29-12-8-6-10-25(29)4-2/h5-16,18-21,34-35H,3-4,17H2,1-2H3

InChI Key

QOSKUVOOJCLAKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=CC=C4CC)O

Origin of Product

United States

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